molecular formula C16H15BrO2 B341259 4-Ethylphenyl 3-bromo-4-methylbenzoate

4-Ethylphenyl 3-bromo-4-methylbenzoate

Cat. No.: B341259
M. Wt: 319.19 g/mol
InChI Key: JALHTFJKNSQSFK-UHFFFAOYSA-N
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Description

4-Ethylphenyl 3-bromo-4-methylbenzoate is an aromatic ester compound comprising a benzoate core substituted with a bromine atom at the 3-position and a methyl group at the 4-position. The esterifying group is a 4-ethylphenyl moiety.

Properties

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

(4-ethylphenyl) 3-bromo-4-methylbenzoate

InChI

InChI=1S/C16H15BrO2/c1-3-12-5-8-14(9-6-12)19-16(18)13-7-4-11(2)15(17)10-13/h4-10H,3H2,1-2H3

InChI Key

JALHTFJKNSQSFK-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C)Br

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-ethylphenyl 3-bromo-4-methylbenzoate and related compounds:

Compound Name Benzoate Substituents Ester Group Molecular Formula Molar Mass (g/mol) Key Properties/Applications
This compound 3-Br, 4-Me 4-Ethylphenyl C₁₆H₁₅BrO₂ 325.19 Inferred higher lipophilicity and steric bulk; potential synthetic intermediate.
Methyl 3-bromo-4-methylbenzoate 3-Br, 4-Me Methyl C₉H₉BrO₂ 229.07 Skin/eye irritant; used in crystallography studies .
Ethyl 3-bromo-4-ethylbenzoate 3-Br, 4-Et Ethyl C₁₁H₁₃BrO₂ 257.12 Bulkier 4-substituent may reduce reactivity compared to methyl analogs .
Ethyl 3-bromo-4-fluorobenzoate 3-Br, 4-F Ethyl C₉H₈BrFO₂ 247.06 Electron-withdrawing fluorine may enhance electrophilic substitution reactivity .
Ethyl 3-bromo-4-methoxybenzoate 3-Br, 4-OMe Ethyl C₁₀H₁₁BrO₃ 259.10 Methoxy group increases solubility in polar solvents .

Structural and Functional Analysis

Substituent Effects: Electron-Withdrawing Groups: The bromine atom at the 3-position deactivates the benzene ring, directing electrophilic substitution to the 5- and 6-positions. This is consistent with behavior observed in methyl 3-bromo-4-methylbenzoate .

Physical Properties: Solubility: The target compound’s lipophilicity is higher than methyl or ethyl analogs due to the 4-ethylphenyl group, suggesting preferential solubility in nonpolar solvents. Melting Point: Methyl 3-bromo-4-methylbenzoate is a crystalline solid at room temperature , while the bulkier 4-ethylphenyl analog may exhibit a lower melting point due to disrupted crystal packing.

Synthetic Pathways: Esterification methods, such as those involving iodonium salts (e.g., Ethyl 4-((3-((3-bromophenyl)amino)...)benzoate synthesis in ), may apply to the target compound. Strecker synthesis () is less relevant here, as it pertains to imidazolidinones.

Stability and Reactivity :

  • Esters with electron-withdrawing substituents (e.g., bromine) are less prone to hydrolysis under basic conditions compared to unsubstituted analogs. However, the 4-ethylphenyl group’s steric effects may further stabilize the ester bond .

Pharmacological and Industrial Applications: While imidazolidinones () exhibit cardiovascular effects, benzoate esters like the target compound are more likely to serve as intermediates. For example, ethyl 3-bromo-4-methylbenzoate derivatives are used in crystallography (via SHELX software, ) to determine molecular structures .

Research Findings and Data Gaps

  • Toxicity : Methyl 3-bromo-4-methylbenzoate is classified as a skin/eye irritant ; similar hazards are expected for the target compound.
  • Synthesis : Direct synthesis data are absent, but methods for analogous compounds (e.g., ) provide a foundation for experimental design.

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